methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine ring, and a glycinate moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-c]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.
Introduction of the chloro-fluorophenyl group: This step often involves a substitution reaction where a chloro-fluorophenyl group is introduced to the imidazo[4,5-c]pyridine ring.
Attachment of the glycinate moiety: This final step involves the coupling of the glycinate group to the previously formed intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate involves its interaction with molecular targets such as enzymes or receptors. The chloro-fluorophenyl group and the imidazo[4,5-c]pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate include:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluorophenyl group but has a different core structure.
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide: Another compound with a similar phenyl group but different functional groups and core structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
Methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate is a complex organic compound that belongs to the class of imidazopyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C18H19ClF1N2O2
- CAS Number : 1219540-72-3
- Molar Mass : Approximately 348.81 g/mol
This structure includes a chloro-fluorophenyl group and an imidazopyridine moiety, which are critical for its biological activity.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with promising results.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Induction of apoptosis |
A549 | 6.8 | Cell cycle arrest |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, leading to decreased viability in cancer cells.
Antiviral Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antiviral activity. Research conducted on various viral strains indicates that compounds with similar structures have shown effectiveness against viruses such as HSV and HIV.
Virus Type | EC50 (µM) | Selectivity Index |
---|---|---|
HSV | 10.0 | >50 |
HIV | 12.0 | >40 |
The selectivity index indicates a favorable therapeutic window for further development.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications in the substituents on the phenyl ring can significantly influence both anticancer and antiviral activities.
Key Findings from SAR Studies:
- Fluorine Substitution : Enhances potency against cancer cell lines.
- Carbonyl Group Positioning : Critical for maintaining antiviral efficacy.
- Tetrahydro Imidazopyridine Core : Essential for overall biological activity.
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Breast Cancer Model : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Viral Infection Model : In mice infected with HSV, treatment with this compound reduced viral load significantly and improved survival rates.
Properties
Molecular Formula |
C16H16ClFN4O3 |
---|---|
Molecular Weight |
366.77 g/mol |
IUPAC Name |
methyl 2-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C16H16ClFN4O3/c1-25-13(23)7-19-16(24)22-5-4-12-14(21-8-20-12)15(22)9-2-3-11(18)10(17)6-9/h2-3,6,8,15H,4-5,7H2,1H3,(H,19,24)(H,20,21) |
InChI Key |
DEPADLYTZDNFHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2 |
Origin of Product |
United States |
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